Substitution Pattern Specificity: 1-Carbamoyl-3-Ethyl Ester vs. 1-Carboxamide and 3-Carboxamide Analogs in GSK-3β Inhibition
In a scaffold-hopping study targeting GSK-3β, the imidazo[1,5-a]pyridine-1-carboxamide (IMID 1) and 3-carboxamide (IMID 2) series exhibited IC50 values predominantly in the nanomolar range but with an approximate 8- to 50-fold increase (i.e., loss of potency) compared to the parent 1H-indazole-3-carboxamide (INDZ) derivatives (IC50 = 4–9 nM for the most potent INDZ compounds) [1]. The carbamoyl-ester substitution pattern of the target compound is structurally intermediate between these series and introduces a distinct hydrogen-bond donor/acceptor profile. While direct IC50 data for ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate are not published, the SAR from the IMID 1/IMID 2 study demonstrates that the position of the carbonyl-containing substituent on the imidazo[1,5-a]pyridine core is a critical determinant of kinase inhibition potency [1].
| Evidence Dimension | GSK-3β enzymatic inhibition potency |
|---|---|
| Target Compound Data | No direct IC50 data published; scaffold predicted to occupy ATP-binding site based on docking studies of related imidazo[1,5-a]pyridine analogs |
| Comparator Or Baseline | INDZ derivatives 1–6: IC50 = 4–9 nM (most potent); IMID 1 derivatives (7–12): 8- to 50-fold higher IC50; IMID 2 derivatives (13–18): 8- to 50-fold higher IC50 |
| Quantified Difference | Not available for this specific compound; class-level potency shift of 8–50× between INDZ and IMID cores |
| Conditions | In vitro GSK-3β enzymatic assay; X-ray co-crystal structures (PDB 6Y9R for INDZ 2, PDB 6Y9S for IMID 2 compound 16) |
Why This Matters
Procurement decisions for kinase inhibitor screening libraries should account for the position-specific carbamoyl/ester pharmacophore, as potency against GSK-3β varies by orders of magnitude depending on substitution position within the same imidazo[1,5-a]pyridine scaffold.
- [1] Buonfiglio R, Prati F, Bischetti M, Cavarischia C, Furlotti G, Ombrato R. Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. Molecules. 2020; 25(9):2163. DOI: 10.3390/molecules25092163. View Source
